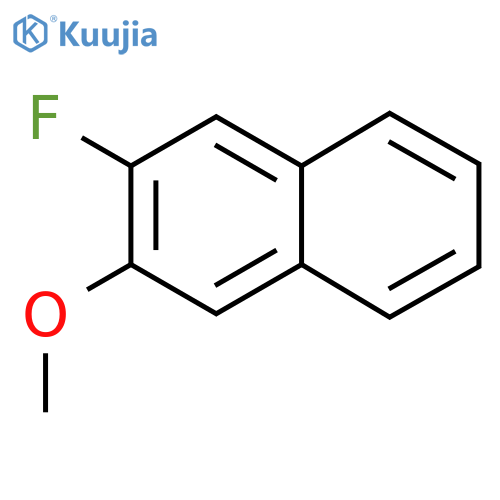Cas no 709-05-7 (2-Fluoro-3-methoxynaphthalene)

2-Fluoro-3-methoxynaphthalene structure
商品名:2-Fluoro-3-methoxynaphthalene
CAS番号:709-05-7
MF:C11H9FO
メガワット:176.186966657639
CID:4936124
2-Fluoro-3-methoxynaphthalene 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-3-methoxynaphthalene
- 2-Fluoro-3-methoxynaphthalene
-
- インチ: 1S/C11H9FO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3
- InChIKey: NNNXRXGGPOJVFH-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=C2C=CC=CC2=C1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 9.2
2-Fluoro-3-methoxynaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001013-500mg |
2-Fluoro-3-methoxynaphthalene |
709-05-7 | 98% | 500mg |
$1078.00 | 2023-09-01 | |
| Alichem | A219001013-1g |
2-Fluoro-3-methoxynaphthalene |
709-05-7 | 98% | 1g |
$1769.25 | 2023-09-01 |
2-Fluoro-3-methoxynaphthalene 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
709-05-7 (2-Fluoro-3-methoxynaphthalene) 関連製品
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
